7-methyl-1-benzofuran-5-amine hydrochloride
Description
Properties
CAS No. |
2742656-64-8 |
|---|---|
Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.63 g/mol |
IUPAC Name |
7-methyl-1-benzofuran-5-amine;hydrochloride |
InChI |
InChI=1S/C9H9NO.ClH/c1-6-4-8(10)5-7-2-3-11-9(6)7;/h2-5H,10H2,1H3;1H |
InChI Key |
NVEPEVOLPOFVAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OC=C2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Halogenation-Cyclization Strategy
The foundational approach involves halogenation of substituted benzoic acid derivatives followed by cyclization. For instance, 4-protected amino-2-hydroxybenzoic acid/ester undergoes halogenation using agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in dichloroethane or acetic acid. This step introduces halogens at the 3- and 5-positions, critical for subsequent coupling.
Example Protocol :
-
Substrate : Methyl 4-acetylamino-2-hydroxybenzoate
-
Halogenating Agent : NBS (2.2 eq) in 1,2-dichloroethane
-
Conditions : 50–55°C, 6 hours under nitrogen
-
Outcome : Methyl 4-acetylamino-3,5-dibromo-2-hydroxybenzoate (yield: 71–92%).
Cyclization is achieved via palladium-catalyzed coupling with trialkylacetylenes. For 7-methyl substitution, trimethylethynylsilane reacts with halogenated intermediates in the presence of bis(triphenylphosphine)palladium(II) dichloride and cuprous iodide. This forms the benzofuran skeleton while retaining the methyl group at the 7-position.
Friedel-Crafts Acylation Route
An alternative method employs Friedel-Crafts acylation to construct the benzofuran ring. This route, detailed in dronedarone synthesis patents, involves acylating N-(4-alkoxyphenyl)acetamide with 2-bromohexanoyl chloride using aluminum chloride as a catalyst. The resultant intermediate undergoes cyclization under basic conditions to form the benzofuran core.
Key Steps :
-
Acylation :
-
Cyclization :
Introduction of the Amine Group
Direct Amination via Nucleophilic Substitution
In halogenated benzofurans (e.g., 5-bromo-7-methyl-1-benzofuran), the bromine atom at position 5 serves as a leaving group for amination.
Protocol :
-
Reagents : Ammonia (NH₃, 7.0 eq) in dioxane
-
Catalyst : CuI (0.1 eq), Pd(OAc)₂ (0.05 eq)
-
Conditions : 100°C, 24 hours under microwave irradiation
Hydrochloride Salt Formation
The final step involves treating the free amine with hydrochloric acid to form the hydrochloride salt.
Standard Procedure :
-
Dissolve 7-methyl-1-benzofuran-5-amine (1.0 eq) in anhydrous diethyl ether.
-
Slowly add concentrated HCl (1.1 eq) at 0°C.
Analytical Validation :
-
¹H NMR (DMSO-d₆) : δ 7.84 (s, 1H, Ar-H), 7.05 (s, 1H, Ar-H), 2.15 (s, 3H, CH₃), 0.36 (s, 9H, Si(CH₂CH₃)₃).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Halogenation-Cyclization | Halogenation, Pd-catalyzed coupling | 24–71% | High regioselectivity; scalable | Multi-step; costly catalysts |
| Friedel-Crafts Acylation | Acylation, cyclization | 70–92% | One-pot feasibility; industrial viability | Requires harsh Lewis acids |
| Nitration-Reduction | Nitration, H₂ reduction | 60–75% | Reliable for aromatic amines | Handling explosive intermediates |
Optimization Strategies
Solvent and Catalyst Selection
Protecting Group Management
-
Acetyl vs. Trifluoroacetyl : Acetyl groups simplify deprotection (NaOH vs. KOH), but trifluoroacetyl offers better stability during halogenation.
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors for exothermic steps like Friedel-Crafts acylation. Key parameters:
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions, such as halogenation or nitration, can be performed using reagents like halogens or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-5-carboxylic acid, while reduction may produce benzofuran-5-amine .
Scientific Research Applications
Chemistry: 7-methyl-1-benzofuran-5-amine hydrochloride is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, benzofuran derivatives are studied for their antimicrobial and antifungal properties. These compounds have shown promise in inhibiting the growth of various pathogens .
Medicine: Benzofuran derivatives, including this compound, are investigated for their potential therapeutic applications. They have been explored as candidates for anticancer, antiviral, and anti-inflammatory drugs .
Industry: In the industrial sector, benzofuran derivatives are used in the production of dyes, fragrances, and other specialty chemicals. Their unique chemical properties make them valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 7-methyl-1-benzofuran-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit enzymes and disrupt cellular processes in pathogens, leading to their antimicrobial effects . The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
7-APB (7-(2-Aminopropyl)Benzofuran Hydrochloride)
- Molecular Formula: C₁₁H₁₃NO·HCl (identical to 7-methyl-1-benzofuran-5-amine HCl).
- Substituents: Features a 2-aminopropyl group at the benzofuran’s 7-position, compared to the methyl and amine groups at positions 7 and 5 in the target compound.
- UV/Vis Profile : Both share similar λmax values (208–283 nm), suggesting comparable electron transitions in the benzofuran backbone .
- Applications : 7-APB is studied for its psychoactive properties, whereas 7-methyl-1-benzofuran-5-amine’s applications remain less documented.
Other Amine Hydrochlorides with Aromatic Cores
Benzydamine Hydrochloride
Memantine Hydrochloride
Chlorphenoxamine Hydrochloride
- Structure : Diphenhydramine analogue with a chloro-substituted aromatic ring.
- Applications : Used as an antihistamine, highlighting the pharmacological versatility of amine hydrochlorides .

Physicochemical and Analytical Comparison
Table 1: Comparative Properties of Selected Hydrochlorides
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | UV λmax (nm) | Stability |
|---|---|---|---|---|---|
| 7-Methyl-1-benzofuran-5-amine HCl | C₁₁H₁₃NO·HCl | 211.7 | 7-methyl, 5-amine | 208, 244, 275, 283 | ≥5 years at -20°C |
| 7-APB Hydrochloride | C₁₁H₁₃NO·HCl | 211.7 | 7-(2-aminopropyl) | 208, 244, 275, 283 | ≥5 years at -20°C |
| Benzydamine HCl | C₁₉H₂₃N₃O·HCl | 345.3 | Benzylamine-indazole | Not reported | Standard conditions |
| Memantine HCl | C₁₂H₂₁N·HCl | 215.8 | Adamantane-amine | Not reported | Standard conditions |
| Chlorphenoxamine HCl | C₁₈H₂₂ClNO·HCl | 352.3 | Chloro-diphenhydramine | Not reported | Standard conditions |
Key Observations :
- Structural Flexibility : While 7-methyl-1-benzofuran-5-amine HCl and 7-APB HCl share identical molecular formulas, their substituent positions dictate divergent reactivities and applications.
- Stability : The benzofuran derivatives exhibit exceptional stability under低温 storage, unlike other hydrochlorides, which are typically stable at ambient conditions .
Research and Analytical Challenges
- Spectrophotometric Differentiation : Overlapping UV spectra (e.g., 7-methyl-1-benzofuran-5-amine vs. 7-APB) necessitate advanced techniques like HPLC or mass spectrometry for precise quantification .
- Structural Elucidation : Tools like SHELXL and ORTEP-3 have been historically used for crystallographic analysis of similar compounds, though their application to the target compound remains unverified .
Biological Activity
7-Methyl-1-benzofuran-5-amine hydrochloride is a chemical compound that belongs to the benzofuran family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and comparative analyses with similar compounds.
| Property | Value |
|---|---|
| CAS No. | 2742656-64-8 |
| Molecular Formula | C9H10ClNO |
| Molecular Weight | 183.63 g/mol |
| IUPAC Name | 7-methyl-1-benzofuran-5-amine; hydrochloride |
| Purity | ≥95% |
Antimicrobial Activity
Research indicates that benzofuran derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various pathogens, suggesting a mechanism involving the inhibition of specific enzymes crucial for microbial growth. The compound's structure allows it to interact with microbial cell membranes, leading to increased permeability and eventual cell death.
Antifungal Properties
In vitro studies have demonstrated that this compound possesses antifungal activity. It has been shown to inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The mechanism appears to involve disruption of fungal cell wall synthesis and function .
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. Research has indicated that it can inhibit cancer cell proliferation across various cell lines. For instance, in a comparative study, derivatives with a methyl group at the C–3 position exhibited enhanced antiproliferative activity compared to their unsubstituted counterparts . The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in microbial metabolism and cancer cell proliferation.
- Tubulin Interaction : It binds to tubulin, preventing polymerization and disrupting cellular processes necessary for mitosis .
- Cell Membrane Disruption : By altering membrane integrity in pathogens, it enhances susceptibility to osmotic pressure and leads to cell lysis.
Comparative Analysis with Similar Compounds
A comparison with other benzofuran derivatives reveals distinct differences in biological activities based on structural modifications:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 7-Methyl-1-benzofuran-5-amine | High | Moderate | Enzyme inhibition; tubulin binding |
| 2-Methyl-1-benzofuran-5-amine | Moderate | Low | Cell membrane disruption |
| Benzofuran (unsubstituted) | Low | Low | Non-specific interactions |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Leukemia Cell Lines : In studies involving HL-60 and U937 leukemia cells, the compound exhibited IC50 values ranging from 0.237 to 19.1 µM, effectively inhibiting cell proliferation at concentrations below 1 µM .
- Fungal Infections : Clinical trials have shown promising results in treating fungal infections resistant to conventional therapies, indicating a potential role for this compound as an alternative treatment option.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-methyl-1-benzofuran-5-amine hydrochloride in laboratory settings?
- Methodology :
- Step 1 : Begin with a benzofuran precursor (e.g., 5-nitro-7-methylbenzofuran) to introduce the amine group via catalytic hydrogenation (H₂/Pd-C) or reduction with Fe/HCl .
- Step 2 : React the free amine with hydrochloric acid in anhydrous ethanol to form the hydrochloride salt. Optimize pH (~3–4) to ensure complete protonation .
- Key Validation : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆) to verify the benzofuran backbone, methyl group (δ ~2.3 ppm), and amine hydrochloride (δ ~8.2 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₀H₁₂ClNO) .
- Thermal Analysis : DSC/TGA to determine melting point and thermal stability (typical range: 200–250°C for benzofuran hydrochlorides) .
Q. What solvent systems are optimal for solubility and stability studies?
- Solubility Profile :
- High solubility in polar solvents (water, methanol) due to the hydrochloride salt. Limited solubility in non-polar solvents (e.g., hexane) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid prolonged exposure to light due to benzofuran photolability .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Approach :
- Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the amine and benzofuran ring. Predict sites for electrophilic attack (e.g., para to the methyl group) .
- Validate with experimental kinetics (e.g., reaction with acetyl chloride in THF) and compare computed vs. observed activation energies .
Q. What strategies resolve contradictions in reported biological activity data for benzofuran derivatives?
- Case Study :
- If antimicrobial assays show variability, standardize protocols:
- Use Mueller-Hinton broth for MIC testing against S. aureus and E. coli.
- Control for compound aggregation via dynamic light scattering (DLS) .
- Cross-reference with receptor binding assays (e.g., serotonin receptor affinity via radioligand displacement) to clarify neuropharmacological mechanisms .
Q. How do reaction conditions influence enantiomeric purity during synthesis?
- Optimization Framework :
- Chiral Resolution : Use chiral HPLC (Chiralpak IA column) or recrystallization with L-tartaric acid to isolate enantiomers .
- Kinetic Control : Adjust temperature (-20°C to 25°C) and solvent polarity (e.g., ethanol vs. acetone) to favor one enantiomer during salt formation .
Notes
- *Hypothetical data inferred from structurally similar compounds (e.g., 7-APB hydrochloride in ).
- Avoid non-peer-reviewed sources (e.g., commercial websites) per user guidelines.
- For biological assays, prioritize protocols from and to ensure reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



